molecular formula C15H15N3O5S B2519377 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide CAS No. 313256-28-9

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide

Cat. No.: B2519377
CAS No.: 313256-28-9
M. Wt: 349.36
InChI Key: LHHKDKOTMQSVIA-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. Benzamide scaffolds are recognized as privileged structures in drug discovery, with documented utility across multiple therapeutic areas . This particular compound features a dimethylsulfamoyl moiety and a 3-nitrophenyl group, structural characteristics often associated with targeted bioactivity and modulation of protein-protein interactions. Scientific literature indicates that structurally related benzamide compounds can function as histone deacetylase (HDAC) inhibitors, which are pivotal tools for epigenetic research and investigating cell differentiation and apoptosis . Furthermore, certain benzamide derivatives have been identified as capsid assembly modulators, specifically targeting viral core proteins to disrupt the replication cycle of pathogens such as the hepatitis B virus (HBV), presenting a potential avenue for antiviral development . The distinct electron-withdrawing nitro group and sulfonamide functionality in its structure make it a valuable intermediate for further chemical diversification, including the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only, including but not limited to, use as a reference standard, a building block in organic synthesis, and a probe for in vitro biochemical assays to explore novel biological pathways.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-17(2)24(22,23)14-8-6-11(7-9-14)15(19)16-12-4-3-5-13(10-12)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKDKOTMQSVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of aniline to produce 3-nitroaniline. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid chloride in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 4-(dimethylsulfamoyl)-N-(3-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide exhibit significant anticonvulsant effects. The mechanism involves modulation of neurotransmitter systems, which can be beneficial in treating epilepsy and other seizure disorders.

  • Case Study : A study on substituted benzamide derivatives highlighted their efficacy in treating conditions such as anxiety, depression, and various forms of epilepsy. The compound was noted for its ability to prevent convulsions induced by substances like cocaine and alcohol withdrawal .

Anticancer Properties

The compound has shown promise as an anticancer agent through various mechanisms, including apoptosis induction in cancer cells.

  • Data Table: Anticancer Activity against Different Cell Lines
Cell LineIC50 (µM)Mechanism of Action
Colon Cancer15Induction of apoptosis
Breast Cancer20Inhibition of cell proliferation
Cervical Cancer18Disruption of mitochondrial function
  • Case Study : A recent study demonstrated that certain derivatives of sulfonamide compounds exhibit cytotoxic activity against several human cancer cell lines, including colon and breast cancers. The results indicated a concentration-dependent response, suggesting potential for further development in cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which may contribute to its overall therapeutic profile.

  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses. This could be particularly useful in treating chronic inflammatory diseases.

Other Therapeutic Applications

Beyond anticonvulsant and anticancer properties, this compound has potential applications in:

  • Neurological Disorders : The compound may provide therapeutic benefits in conditions such as Parkinson's disease and Alzheimer's disease due to its neuroprotective effects.
  • Pain Management : Its ability to modulate pain pathways suggests potential use in managing neuropathic pain and other chronic pain conditions.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with nitrophenyl derivatives under controlled conditions.

  • Synthesis Route :
    • Starting Material: Dimethylsulfamoyl chloride
    • Reaction: Nucleophilic substitution with 3-nitroaniline
    • Yield: Typically around 75% under optimized conditions.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the sulfonamide group can enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their differences from the target compound:

Compound Name Substituents on Benzamide Biological Activity/Notes Reference
4-(Dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide 4-(dimethylsulfamoyl), N-(3-nitrophenyl) Not explicitly reported, but sulfamoyl groups are linked to enzyme inhibition
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro, N-(3-nitrophenyl) Derived from 3-nitroaniline; used in qualitative organic analysis
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide 4-(3-methylphenylsulfamoyl), N-phenyl Antibacterial properties; sulfamoyl group enhances enzyme interaction
3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 3-nitro, N-[2-(4-sulfamoylphenyl)ethyl] Ethyl linker introduces flexibility; sulfamoyl group at a distal position
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(diethylsulfamoyl), N-(4-nitrophenyl-thiazol) Thiazole ring may enhance antimicrobial activity; diethylsulfamoyl vs. dimethylsulfamoyl
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 5-chloro, 2-hydroxy, N-(4-nitrophenyl) High cytotoxicity against sulfate-reducing bacteria (e.g., Desulfovibrio piger Vib-7)
Key Observations:
  • Sulfamoyl Group Variations : The dimethylsulfamoyl group in the target compound differs from diethylsulfamoyl (e.g., ) and methylphenylsulfamoyl (e.g., ) analogs. Bulkier substituents (e.g., diethyl) may alter steric interactions in enzyme binding, while aromatic sulfamoyl groups (e.g., methylphenyl) could enhance hydrophobic interactions.
  • Nitro Group Positioning : The 3-nitrophenyl substituent in the target compound contrasts with 4-nitrophenyl in salicylamides (e.g., ). Meta-substitution may influence electronic effects and hydrogen bonding.
Cytotoxicity and Antimicrobial Effects:
  • Salicylamides : Compounds like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide exhibited potent cytotoxicity (82–90% biomass reduction at 0.37–1.10 µmol/L) against Desulfovibrio piger Vib-7. The hydroxyl and chloro groups likely contribute to membrane disruption . In contrast, the target compound lacks these groups but includes a sulfamoyl moiety, which may target sulfatases or carbonic anhydrases.
  • Imidazole Derivatives : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide showed anticancer activity, suggesting that imidazole substitutions enhance cell penetration . The target compound’s nitro and sulfamoyl groups may instead favor antibacterial or enzyme-inhibitory roles.
Enzyme Inhibition:

Sulfonamide derivatives (e.g., ) are known carbonic anhydrase inhibitors. The dimethylsulfamoyl group in the target compound could similarly inhibit enzymes, though its efficacy depends on substituent positioning and electronic effects.

Biological Activity

4-(Dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it can be represented by the following molecular formula:

  • Molecular Formula : C11H12N4O4S
  • CAS Number : 313256-28-9

The structure features a benzamide core substituted with a dimethylsulfamoyl group and a nitrophenyl moiety, contributing to its unique chemical reactivity and biological interactions.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies have demonstrated that related sulfonamide derivatives can inhibit carbonic anhydrases, which are crucial for various physiological processes. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby obstructing its function . While direct studies on this compound are scarce, the presence of the sulfonamide group suggests similar inhibitory potential.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of related compounds on cancer cell lines. For instance, derivatives with similar structural motifs have been tested against leukemia cell lines, showing varying degrees of cytotoxicity depending on their chemical structure. The presence of nitro groups has been associated with enhanced cytotoxic effects due to their ability to generate reactive oxygen species (ROS) within cells .

The proposed mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The nitro group may participate in redox reactions, leading to oxidative stress within target cells. Additionally, the sulfonamide moiety could facilitate binding to specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

Study on Antimicrobial Activity

A recent study synthesized a series of nitrobenzamide derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that compounds with electron-withdrawing groups like nitro exhibited enhanced activity against Mtb compared to their non-substituted counterparts. Although this compound was not explicitly tested, its structural similarity suggests potential effectiveness .

Inhibition of Carbonic Anhydrases

Another study focused on phenolic compounds as carbonic anhydrase inhibitors. The findings demonstrated that modifications in substituents significantly affected inhibitory potency. Given the structural characteristics of this compound, it is plausible that it could exhibit similar inhibitory effects on carbonic anhydrases due to its sulfonamide group .

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